molecular formula C12H18BNO3 B1439956 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol CAS No. 877149-81-0

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol

Cat. No. B1439956
CAS No.: 877149-81-0
M. Wt: 235.09 g/mol
InChI Key: MMZYOXJIDQOQJT-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

10% Pd/c (100 mg) was flushed with argon in a flask, and ethanol was carefully added. 5(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-3-carbaldehyde (100 mg, 0.429 mmol) and dimethylamine (429 μL, 0.858 mmol) were added and the mixture stirred for 3 hrs under hydrogen. The reaction mixture was filtered through celite and the filterate was concentrated to afford an orang solid (81 mg, 80%). 1H NMR (300 MHz, CDCl3): δ 8.85 (d, 1H), 8.63 (d, 1H), 8.10 (d, 1M), 2.25 (s, 2H), 1.36 (s, 12H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
429 μL
Type
reactant
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([CH:15]=[O:16])[CH:12]=[N:13][CH:14]=2)[O:3]1.CNC>>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:17])[O:3][B:4]([C:9]2[CH:10]=[C:11]([CH2:15][OH:16])[CH:12]=[N:13][CH:14]=2)[O:5]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=NC1)C=O)C
Name
Quantity
429 μL
Type
reactant
Smiles
CNC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 3 hrs under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
10% Pd/c (100 mg) was flushed with argon in a flask
ADDITION
Type
ADDITION
Details
ethanol was carefully added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filterate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=NC1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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